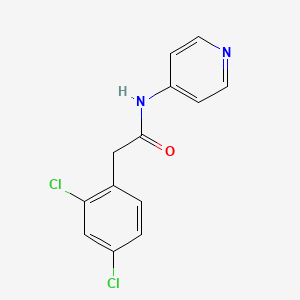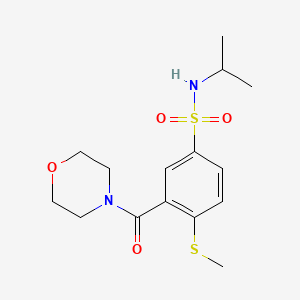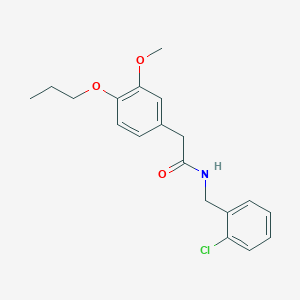
2-(2,4-dichlorophenyl)-N-4-pyridinylacetamide
描述
2-(2,4-dichlorophenyl)-N-4-pyridinylacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DPA is a pyridine derivative that possesses a unique chemical structure with two chloro-substituted phenyl rings and a pyridine ring attached to an acetamide group.
作用机制
DPA acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning and memory, attention, and mood regulation. DPA enhances the activity of these receptors by binding to a specific site on the receptor, thereby increasing the binding affinity of acetylcholine and promoting the opening of the ion channel.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and promoting neuroprotection. DPA has also been shown to have potential anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using DPA in lab experiments is its ability to selectively modulate nicotinic acetylcholine receptors, which allows for the study of specific physiological processes that are regulated by these receptors. However, one of the limitations of using DPA is its potential toxicity and adverse effects on other physiological processes, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DPA, including investigating its potential as a therapeutic agent for various diseases, identifying the molecular mechanisms underlying its effects on nicotinic acetylcholine receptors, and developing more selective and potent modulators of these receptors. Additionally, further studies are needed to determine the safety and efficacy of DPA in human clinical trials.
科学研究应用
DPA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DPA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, DPA has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain and their involvement in various physiological processes.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-2-1-9(12(15)8-10)7-13(18)17-11-3-5-16-6-4-11/h1-6,8H,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCFGBYVOJNRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49822200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-dichlorophenyl)-N-(4-pyridyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774904.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4774912.png)

![1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4774934.png)
![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774935.png)
![2-{3-[(4-chloro-2-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774936.png)
![N-(4-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4774944.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4774948.png)
![N-[4-(5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4774954.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4774992.png)

![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4775006.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4775015.png)